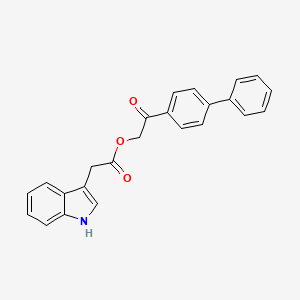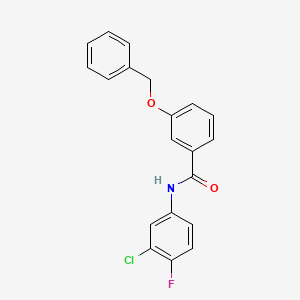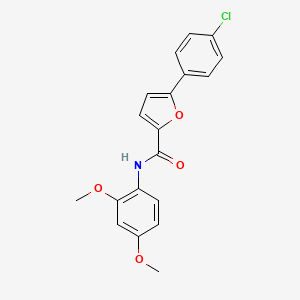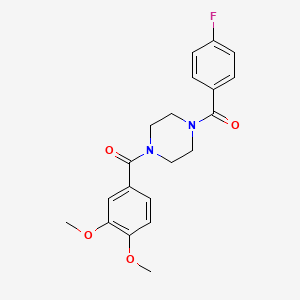
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione
説明
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as oleanane triterpenoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione is complex and involves multiple pathways. It has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory genes.
In cancer cells, this compound has been shown to induce apoptosis through the activation of the JNK pathway and the inhibition of the PI3K/Akt pathway. It has also been shown to inhibit the activity of the transcription factor STAT3, which is involved in tumor cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant genes. It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes.
In animal models, this compound has been shown to reduce inflammation in the lungs and liver. It has also been shown to reduce the growth of tumors in various organs.
実験室実験の利点と制限
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation.
One limitation of this compound is that it can be toxic at high concentrations. Care should be taken when handling the compound, and appropriate safety measures should be followed.
List of future directions:
1. Investigating the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying the effects of this compound on the gut microbiome and its potential role in the prevention and treatment of inflammatory bowel disease.
3. Investigating the potential of this compound as a chemopreventive agent for the prevention of cancer.
4. Studying the effects of this compound on the immune system and its potential role in the treatment of autoimmune diseases.
5. Investigating the potential of this compound as a therapeutic agent for the treatment of viral infections such as HIV and hepatitis C.
6. Studying the effects of this compound on stem cell differentiation and its potential role in regenerative medicine.
7. Investigating the potential of this compound as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity.
8. Studying the effects of this compound on the cardiovascular system and its potential role in the prevention and treatment of cardiovascular diseases.
9. Investigating the potential of this compound as a therapeutic agent for the treatment of skin diseases such as psoriasis and eczema.
10. Studying the effects of this compound on the microbiome and its potential role in the prevention and treatment of various diseases.
科学的研究の応用
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Inflammation is a common underlying factor in many chronic diseases, and this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant genes.
In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O3/c15-7-5-9(17)10(6-8(7)16)20-13(21)11(18)12(14(20)22)19-1-3-23-4-2-19/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTZTBOMTYUJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3443995.png)
![4-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]benzoic acid](/img/structure/B3444005.png)

![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide](/img/structure/B3444028.png)


![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3444042.png)
![1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3444045.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3444068.png)
![6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B3444084.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3444091.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B3444094.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B3444114.png)